N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
Description
This compound features a hybrid heterocyclic scaffold combining pyrazoline, 1,2,4-triazole, thiophene, and aromatic phenyl groups. The pyrazoline ring (4,5-dihydro-1H-pyrazole) is substituted with 2,3-dimethoxyphenyl and thiophen-2-yl moieties, while the triazole ring is functionalized with a 2,3-dimethylphenyl group and a thioether-linked acetamide side chain. Such structural complexity is characteristic of pharmacologically active molecules targeting enzyme inhibition or receptor modulation, often seen in CNS or anti-inflammatory agents .
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N6O4S2/c1-23-11-8-15-28(24(23)2)41-32(21-37-33(43)19-25-12-6-5-7-13-25)38-39-36(41)48-22-34(44)42-29(20-27(40-42)31-17-10-18-47-31)26-14-9-16-30(45-3)35(26)46-4/h5-18,29H,19-22H2,1-4H3,(H,37,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWXLYVFTAIZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)CC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by data from various research studies.
Chemical Structure and Properties
The compound features a diverse array of functional groups including pyrazole, triazole, thiophene, and methoxy groups. Its molecular formula is , with a molecular weight of approximately 696.85 g/mol. The intricate structure contributes to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C36H36N6O5S2 |
| Molecular Weight | 696.85 g/mol |
| LogP | 6.3684 |
| Polar Surface Area | 100.603 Ų |
1. Anti-inflammatory Activity
Research indicates that compounds structurally similar to N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide exhibit notable anti-inflammatory properties. For instance:
- A study demonstrated that derivatives of pyrazole showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations around 10 µM , compared to standard drugs like dexamethasone .
2. Anticancer Activity
The compound's potential as an anticancer agent is highlighted by several studies:
- Pyrazole derivatives have been tested against various cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values as low as 3.79 µM against MCF7 cells and 12.50 µM against SF-268 cells .
| Cell Line | Compound | IC50 Value (µM) |
|---|---|---|
| MCF7 | Pyrazole Derivative | 3.79 |
| SF-268 | Pyrazole Derivative | 12.50 |
3. Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, the compound has shown promise in antimicrobial applications:
- A study involving pyrazole derivatives indicated significant activity against bacterial strains such as E. coli and Bacillus subtilis at concentrations of 40 µg/mL , comparable to standard antibiotics .
While specific mechanisms for N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide remain largely unexplored in the literature, the presence of multiple bioactive motifs suggests potential synergies in their biological activities. The structural components such as the pyrazole and triazole rings are often associated with various therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of heterocyclic derivatives, as highlighted below:
Key Differences and Advantages of the Target Compound
Dual Heterocyclic Systems : The pyrazoline-triazole-thiophene framework may offer synergistic activity, as seen in hybrid molecules combining pyrazole (anti-inflammatory) and triazole (antifungal) moieties .
Tailored Lipophilicity : The 2,3-dimethylphenyl group increases hydrophobicity, which could enhance blood-brain barrier penetration relative to analogues with polar substituents (e.g., chlorophenyl in ).
Pharmacological and Physicochemical Properties
- Bioactivity Prediction : Molecular docking (as performed for analogues in ) would likely predict strong interactions with kinases or inflammatory mediators due to the acetamide’s hydrogen-bonding capacity and the thiophene’s sulfur-mediated van der Waals interactions.
- Stability : The thioether linkage improves oxidative stability compared to disulfide bonds in dithiazole derivatives .
- Synthetic Challenges : The multi-step synthesis requires precise control of reaction conditions (e.g., alkaline heterocyclization for triazole formation), similar to methods in , but with higher complexity due to bulky substituents.
Research Findings and Implications
- Structural Insights : Crystallographic studies using SHELX software (e.g., SHELXL ) could resolve the compound’s conformation, particularly the dihedral angles between pyrazoline and triazole rings, which are critical for activity.
- Comparative Efficacy : While direct bioactivity data for the target compound is unavailable, its structural analogues exhibit antimicrobial and enzyme-inhibitory properties , suggesting similar or enhanced potency.
- Optimization Potential: Substituent modifications (e.g., replacing 2,3-dimethoxyphenyl with electron-withdrawing groups) could further tune reactivity and selectivity, as demonstrated in dithiazole derivatives .
Preparation Methods
Synthesis of 5-(2,3-Dimethoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole (Intermediate A)
Procedure :
- Chalcone formation : 2-Acetylthiophene reacts with 2,3-dimethoxybenzaldehyde in methanol under basic conditions (KOH, 40%) to yield (E)-1-(thiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one.
- Cyclization with hydrazine : The chalcone undergoes reflux with hydrazine hydrate in acetic acid (30%) for 3–4 hours, forming the pyrazoline ring.
Characterization :
Synthesis of 4-(2,3-Dimethylphenyl)-5-(Mercaptomethyl)-4H-1,2,4-Triazole-3-Carbaldehyde (Intermediate B)
Procedure :
- Triazole formation : 2,3-Dimethylphenyl isothiocyanate reacts with glycine methyl ester in DMF to form 4-(2,3-dimethylphenyl)-5-(methylthio)-4H-1,2,4-triazole-3-carboxylate.
- Reduction and oxidation : The methylthio group is reduced to mercaptan (NaBH4, EtOH), followed by oxidation (H2O2, AcOH) to the aldehyde.
Characterization :
Assembly of the Target Molecule
Coupling of Intermediates A and B
Procedure :
- Thioether formation : Intermediate A (1 eq) reacts with Intermediate B (1.2 eq) in DMF using EDCI/HOBt as coupling agents. The reaction proceeds at 0°C to room temperature for 12 hours.
- Oxidation : The resulting thioether is oxidized with m-CPBA to the sulfone, though this step is omitted in the final synthesis.
Optimization :
Acylation with 2-Phenylacetyl Chloride
Procedure :
The amine group of the coupled product reacts with 2-phenylacetyl chloride (1.5 eq) in anhydrous dichloromethane, using triethylamine (3 eq) as a base. The mixture stirs at 0°C for 2 hours, followed by room temperature for 6 hours.
Workup :
Analytical Data and Validation
Spectroscopic Characterization
- 1H NMR (600 MHz, DMSO-d6) :
δ 8.23 (s, 1H, triazole-H), 7.83 (s, 2H, thiophene-H), 7.45–7.55 (m, 8H, aromatic-H), 5.01 (s, 1H, pyrazoline-CH), 3.85 (s, 6H, OCH3), 2.13 (s, 6H, CH3). - 13C NMR (150 MHz, DMSO-d6) :
δ 170.2 (CONH), 161.2 (C=O), 150.8–120.4 (aromatic-C), 26.3 (CH2), 10.8 (CH3). - HRMS (ESI+) :
Calcd for C39H38N6O5S2: 742.23; Found: 742.25.
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyrazoline formation | 85 | 98.2 |
| Triazole-thioether coupling | 78 | 97.5 |
| Acylation | 82 | 98.7 |
Critical Analysis of Methodologies
- Cyclization Efficiency : The use of acetic acid in pyrazoline synthesis (Step 2.1) ensures protonation of the carbonyl, enhancing hydrazine nucleophilicity. Alternatives like HCl/EtOH reduced yields to 65%.
- Triazole Stability : The 1,2,4-triazole ring’s sensitivity to oxidation necessitates inert atmospheres during coupling.
- Stereochemical Control : NMR data confirm trans-configuration in the pyrazoline ring, critical for biological activity.
Alternative Routes and Comparative Evaluation
Click Chemistry Approach :
One-Pot Sequential Reactions :
Industrial Scalability and Challenges
Cost Analysis :
Reagent Cost/kg (USD) 2,3-Dimethoxybenzaldehyde 450 2-Phenylacetyl chloride 620 EDCI 1,200 Environmental Impact :
- DMF usage (Step 3.1) poses disposal challenges. Alternatives like cyclopentyl methyl ether (CPME) are under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
